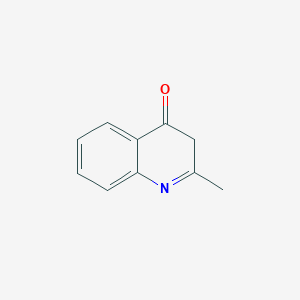

4-Hydroxy-2-methylquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWINIEGDLHHNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209515 | |

| Record name | 2-Methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-67-0 | |

| Record name | 4-Hydroxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinolin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-methylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2 Methylquinoline

Classical and Contemporary Synthetic Strategies for 4-Hydroxy-2-methylquinoline Core

The construction of the this compound core has been achieved through a variety of synthetic routes, ranging from traditional high-temperature cyclizations to modern, more sustainable methodologies.

Classical methods for the synthesis of 4-hydroxyquinolines, including the 2-methyl substituted variant, have been well-established for over a century. These methods often involve the condensation of anilines with β-ketoesters followed by a thermal cyclization step.

One of the most prominent classical routes is the Conrad-Limpach-Knorr synthesis . This reaction involves the condensation of anilines with β-ketoesters to form a Schiff base, which then undergoes thermal cyclization to yield 4-hydroxyquinolines. The reaction's regioselectivity is temperature-dependent; lower temperatures favor the formation of the 4-hydroxyquinoline (B1666331) (Conrad-Limpach product), while higher temperatures can lead to the isomeric 2-hydroxyquinoline (B72897) (Knorr product). The cyclization step typically requires high temperatures, often above 250 °C, and is facilitated by the use of high-boiling point solvents like mineral oil or diphenyl ether to achieve good yields.

Another significant conventional method is the Camps cyclization . This reaction proceeds from an o-acylaminoacetophenone, which is cyclized in the presence of a base, such as hydroxide (B78521) ion, to form two different hydroxyquinoline isomers. The ratio of these products is dependent on the specific reaction conditions and the structure of the starting material.

These conventional pathways, while effective, often necessitate harsh reaction conditions, including high temperatures and the use of strong acids or bases, which can limit their applicability to substrates with sensitive functional groups.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline (B57606) derivatives to mitigate the environmental impact of traditional methods. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-free synthesis, often coupled with microwave irradiation, has emerged as a particularly eco-friendly strategy. By eliminating the need for volatile and often toxic organic solvents, these methods reduce waste and simplify product purification. For instance, the synthesis of this compound from anilines and ethyl acetoacetate (B1235776) can be performed under solvent-free conditions, significantly reducing the environmental footprint of the process.

The use of non-toxic and recyclable catalysts is another cornerstone of green quinoline synthesis. Bismuth(III) chloride (BiCl₃), for example, has been employed as a mild, low-cost, and environmentally benign Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues. nih.gov This catalyst is effective in promoting the condensation and cyclization reactions under milder conditions than traditional acid catalysts. nih.gov

| Starting Materials | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| β-enaminones and diethyl malonate | BiCl₃ | Ethanol | Microwave irradiation | 4-hydroxy-2-quinolone analogues | 51-71% | nih.gov |

| Cyclohexane-1,3-dione and methacrylic acid | Proline | - | Microwave irradiation | 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | 98% | wjbphs.com |

Table 1: Examples of Eco-Friendly Synthesis of 4-Hydroxyquinoline Derivatives

The development of catalytic methods has provided more efficient and selective routes to this compound and its derivatives. Both metal-based and organocatalytic systems have been successfully employed.

Lewis acids like bismuth(III) chloride (BiCl₃) have proven effective in catalyzing the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation, offering a green and efficient alternative to traditional methods. nih.gov Brønsted acids, such as p-toluenesulfonic acid (pTsOH), have also been utilized. For instance, pTsOH catalyzes the one-pot synthesis of 4-hydroxy-2-quinolinone derivatives from aniline (B41778) and diethylmalonate under microwave irradiation.

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a sustainable and metal-free approach. Proline, a simple amino acid, has been shown to be an effective organocatalyst for the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione under microwave heating. wjbphs.com This method proceeds via a sequential Michael addition, cyclization, and aromatization, demonstrating the power of organocatalysis in constructing complex heterocyclic systems in a single step. wjbphs.com

The application of enabling technologies like microwave irradiation and continuous flow chemistry has revolutionized the synthesis of quinoline derivatives, offering significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-assisted synthesis has been extensively used to accelerate the synthesis of this compound. Microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.net This rapid heating also often leads to higher yields and cleaner reaction profiles with fewer byproducts. researchgate.net The synthesis of 4-hydroxy-2-quinolinone derivatives from anilines and diethylmalonate or malonic acid has been efficiently achieved using microwave irradiation, often in the absence of a solvent. nih.gov

| Starting Materials | Conditions | Reaction Time | Product | Yield | Reference |

| Anilines and ethyl acetoacetate | Microwave irradiation, solvent-free | Minutes | 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines | - | |

| Aniline and diethylmalonate | pTsOH, microwave irradiation | - | 4-hydroxy-2-quinolinone | - |

Table 2: Microwave-Assisted Synthesis of 4-Hydroxyquinoline Derivatives

Continuous flow chemistry offers a safe, scalable, and efficient alternative to batch processing for the synthesis of quinolines. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This technology enables the safe handling of hazardous intermediates and reagents and can lead to improved yields and selectivity. A continuous flow process for the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using a Ru-Fe/γ-Al₂O₃ catalyst has been reported, demonstrating the potential of flow chemistry for the sustainable production of quinoline derivatives. rsc.org

Regioselective and Stereoselective Synthesis Considerations

While the synthesis of the achiral this compound core does not involve stereoselectivity, the synthesis of its more complex, substituted derivatives often requires careful control of regioselectivity and stereoselectivity.

Regioselectivity is a key consideration in the classical Conrad-Limpach-Knorr synthesis, where the reaction temperature dictates whether the 4-hydroxy or the 2-hydroxy quinoline isomer is formed. In the functionalization of the pre-formed this compound ring, regioselectivity becomes crucial. For example, alkylation of the ambident nucleophilic 4-hydroxyquinoline system can occur at the oxygen or nitrogen atom, and the outcome is often dependent on the reaction conditions, such as the choice of base and solvent. The alkylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with methyl iodide leads to a mixture of O- and N-methylated products, with the O-methylated product predominating. mdpi.com

Stereoselectivity becomes important when introducing chiral centers into the quinoline scaffold. For instance, the diastereoselective synthesis of tetrahydroquinoline derivatives can be achieved via a [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. nih.gov This reaction proceeds with high diastereoselectivity, providing access to stereochemically defined 4-aryl-substituted tetrahydroquinolines. nih.gov Although not directly applied to this compound itself in the cited literature, such strategies highlight the potential for stereocontrolled synthesis of its derivatives.

Advanced Derivatization and Functionalization of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of more complex molecules through various derivatization and functionalization reactions.

C-H functionalization represents a powerful and atom-economical strategy for the direct introduction of new substituents onto the quinoline core. Programmed multiple C-H bond functionalization has been demonstrated on the 4-hydroxyquinoline N-oxide, allowing for the sequential introduction of functional groups at the C-2, C-8, C-3, and C-5 positions. chemrxiv.org This approach provides a highly efficient route to a diverse collection of substituted quinoline and quinolone products. chemrxiv.org

The active methylene (B1212753) group at the 2-methyl position and the nucleophilic C-3 position are common sites for functionalization. The Knoevenagel condensation of 2-(4-hydroxyquinolin-2-yl) acetates with aromatic aldehydes in the presence of piperidine (B6355638) leads to the formation of benzylidene derivatives. nih.gov

The 4-hydroxy group can direct electrophilic substitution to the C-3 position. The Mannich reaction , a modified aminomethylation, can be carried out on 2-(4-hydroxyquinolin-2-yl) acetates using formaldehyde (B43269) and piperidine to introduce an aminomethyl group. nih.gov

Furthermore, the this compound core can be used as a building block for the synthesis of fused heterocyclic systems. For example, it can be condensed with 2-chloro-3-formylquinoline to afford intermediates that can be cyclized to form quinacridine systems. researchgate.net It also serves as a precursor for the synthesis of furo-, thieno-, and pyrrolo[3,2-a]acridones. researchgate.net

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

| C-H Functionalization | Pd(OAc)₂, Aryl bromides | C-2, C-8, C-3, C-5 | Substituted quinolones | chemrxiv.org |

| Knoevenagel Condensation | Aromatic aldehydes, piperidine | C-2 (via acetate (B1210297) derivative) | Benzylidene derivatives | nih.gov |

| Mannich Reaction | Formaldehyde, piperidine | C-3 (via acetate derivative) | Aminomethyl derivatives | nih.gov |

| Cyclization | 2-chloro-3-formylquinoline | - | Quinacridine systems | researchgate.net |

Table 3: Advanced Derivatization and Functionalization Reactions of the 4-Hydroxyquinoline Core

Chemical Modification at the Hydroxyl Group

The hydroxyl group at the C-4 position is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common transformations include O-alkylation and O-acylation, which alter the molecule's electronic and physical properties.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into ethers or esters. For instance, O-alkylation is often achieved via reactions with alkyl halides in the presence of a base. Similarly, acylation can be performed using acyl chlorides or anhydrides. These reactions are fundamental for creating precursors for more complex molecules. For example, 4-alkoxy quinolines can be synthesized through cascade reactions involving 2-azidobenzaldehydes and hydroxyalkynes. nih.gov The choice of reagents and conditions can be tailored to achieve specific derivatives, as shown in the table below.

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I, NaH | DMF, 60-80°C | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | Predominant |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | Dimethyl sulfate, KOH | Ethanol | 4-Methoxy-8-methylquinolin-2(1H)-one | - |

Conversion to 4-Chloro-2-methylquinoline: A crucial transformation of this compound is its conversion to 4-chloro-2-methylquinoline. This is typically accomplished using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is a highly valuable intermediate, as the chlorine atom acts as a good leaving group, enabling a wide array of nucleophilic substitution reactions. mdpi.commdpi.comnih.gov This conversion opens pathways to introduce various functional groups at the C-4 position, including amino, alkoxy, and cyano groups.

Substitution and Functionalization on the Quinoline Ring System

The quinoline ring system of this compound is susceptible to electrophilic substitution reactions, particularly on the benzene (B151609) ring. The hydroxyl group at C-4 is a powerful activating group, directing incoming electrophiles to specific positions.

Halogenation and Nitration: Electrophilic substitution reactions such as halogenation and nitration primarily occur at the C-3, C-5, and C-6 positions of the quinoline ring. For instance, nitration of 4-hydroxy-3-methylquinoline has been studied to understand the directing effects of the substituents. rsc.org The regioselectivity of these reactions is influenced by the reaction conditions and the specific reagents used. A simple and practical method for C-3 halogenation of 4-quinolones involves using potassium halide salts with hypervalent iodine reagents. researchgate.net

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgname-reaction.com When applied to 4-hydroxyquinaldines, this reaction can lead to the formation of 4-chloro-3-formyl-2-(vinyl-1-ol)-quinolines, which are valuable intermediates for synthesizing fused heterocyclic systems. The reaction involves an electrophilic substitution with the Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like dimethylformamide (DMF). wikipedia.orgchemistrysteps.com

C-H Functionalization: Modern synthetic strategies increasingly rely on direct C-H bond functionalization to introduce substituents without the need for pre-functionalized starting materials. rsc.org For the 4-hydroxyquinoline scaffold, directing groups can be employed to achieve site-selective functionalization. For example, by protecting the 4-hydroxyl group and introducing an N-oxide, it is possible to direct metal-catalyzed C-H functionalization to the C-2 and C-8 positions. chemrxiv.org Subsequent manipulation, such as a Fries rearrangement, can allow for functionalization at the C-3 position, demonstrating a programmed approach to creating molecular diversity. chemrxiv.org

| Reaction Type | Reagent(s) | Position of Functionalization | Product Type |

|---|---|---|---|

| Halogenation | Potassium halide, PIFA/PIDA | C-3 | 3-Halo-4-quinolones |

| Nitration | HNO₃/H₂SO₄ | C-6, C-8 | Nitro-4-hydroxyquinolines |

| Vilsmeier-Haack | POCl₃, DMF | C-3 | 3-Formyl derivatives |

| C-H Methylation (N-oxide directed) | CH₃BF₃K, [RhCp*Cl₂]₂ | C-8 | 8-Methyl-4-hydroxyquinolines |

Heterocyclic Ring Annulation and Scaffold Extension Strategies

This compound serves as an excellent building block for constructing more complex, fused heterocyclic systems. These annulation strategies often exploit the reactivity of both the hydroxyl group and the adjacent C-3 position.

Acid-catalyzed tandem reactions provide an efficient route to synthesize fused systems like pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. nih.govrsc.org For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can proceed through different pathways depending on the substrate and catalyst. rsc.orgresearchgate.net One pathway involves a Friedel-Crafts-type allenylation at the C-3 position, followed by a 6-endo-dig cyclization of the hydroxyl group to form a pyran ring. rsc.org Alternatively, a Friedel-Crafts alkylation followed by a 5-exo-dig ring closure can yield a fused furan (B31954) ring. rsc.orgresearchgate.net These methods are step- and atom-economical, providing access to complex tricyclic scaffolds from readily available starting materials. nih.gov

Mechanistic Studies of this compound Synthesis and Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis and reactivity of this compound involve several key mechanistic concepts.

Conrad-Limpach Synthesis: The Conrad-Limpach synthesis is a classic and widely used method for preparing 4-hydroxyquinolines. jptcp.comsynarchive.com The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The mechanism begins with the formation of a Schiff base, which then undergoes a thermal electrocyclic ring-closing reaction at high temperatures (around 250 °C). synarchive.comwikipedia.org This annulation step is often the rate-determining step and is crucial for forming the quinoline core. wikipedia.org The reaction is characterized by multiple keto-enol tautomerizations and concludes with the formation of the stable 4-hydroxyquinoline product. researchgate.netwikipedia.org The choice of solvent can significantly impact the reaction yield, with high-boiling inert solvents like mineral oil or 1,2,4-trichlorobenzene (B33124) often providing better results than solvent-free conditions. wikipedia.orgnih.gov

Mechanism of Derivatization: The reactivity of this compound is heavily influenced by its keto-enol tautomerism. The enol form (4-hydroxyquinoline) is aromatic and undergoes electrophilic substitution on the carbocyclic ring. The keto form (4-quinolone) has a reactive C-3 position, susceptible to attack by electrophiles. For example, in the Vilsmeier-Haack reaction, the key intermediate is a chloroiminium ion (Vilsmeier reagent), which acts as the electrophile. wikipedia.org The electron-rich quinoline system attacks this reagent, leading to the formation of an iminium ion intermediate, which is then hydrolyzed during workup to yield the final aldehyde. name-reaction.comwikipedia.org

Biological Activities and Potential Biomedical Applications of 4 Hydroxy 2 Methylquinoline Derivatives

Antimicrobial Activity Studies

Derivatives based on the 4-hydroxyquinoline (B1666331) structure have demonstrated a broad range of antimicrobial activities. mdpi.com These compounds have been investigated for their efficacy against pathogenic bacteria, fungi, and viruses, showing potential as lead structures for the development of new anti-infective agents. nih.govnih.gov

Antibacterial Efficacy Against Pathogenic Strains

The antibacterial potential of 4-hydroxy-2-methylquinoline derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. In one study, a series of 4-hydroxy-2-quinolone analogs were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov While most of these analogs showed minimal activity, two compounds, a brominated analog with a nonyl side chain (3j) and an iodinated analog with a nonyl side chain (3i), exhibited significant inhibitory effects against S. aureus. nih.gov However, their activity was determined to be bacteriostatic rather than bactericidal. nih.gov

Another related compound, 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7), isolated from Burkholderia contaminans, displayed low micromolar inhibitory activity against the Gram-positive bacterium Clavibacter michiganensis. asm.org Studies on 2-methyl-8-hydroxyquinoline, an isomer of the core subject, also showed potent growth inhibition against the Gram-positive bacteria Clostridium difficile and Clostridium perfringens, as well as moderate activity against the Gram-negative E. coli. proquest.com

| Compound/Derivative | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Brominated 4-hydroxy-2-quinolone analog (3j) | Staphylococcus aureus | Significant inhibitory activity (bacteriostatic) | nih.gov |

| Iodinated 4-hydroxy-2-quinolone analog (3i) | Staphylococcus aureus | Significant inhibitory activity (bacteriostatic) | nih.gov |

| 4-hydroxy-2-quinolone analogs (general) | Escherichia coli | Almost no activity | nih.gov |

| 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7) | Clavibacter michiganensis | Lowest MIC observed at 31.3 µg/mL | asm.org |

| 2-Methyl-8-hydroxyquinoline | Clostridium perfringens | Potent growth inhibition at 0.2 and 0.1 mg/disc | proquest.com |

| 2-Methyl-8-hydroxyquinoline | Escherichia coli | Strong growth inhibition at 1.0 mg/disc | proquest.com |

Antifungal Properties and Spectrum of Activity

Derivatives of this compound have shown significant promise as antifungal agents. A study on 4-hydroxy-2-quinolone analogs revealed potent activity against the pathogenic fungus Aspergillus flavus. nih.gov Notably, the brominated analog 3j, which also showed antibacterial activity, exhibited exceptional antifungal properties, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, surpassing the efficacy of the standard antifungal drug amphotericin B. nih.gov

Further research into fluorinated quinoline (B57606) analogs also demonstrated good antifungal activity against a range of plant-pathogenic fungi. nih.gov For instance, certain derivatives showed over 80% activity against Sclerotinia sclerotiorum and one compound displayed 80.8% activity against Rhizoctonia solani. nih.gov Additionally, some 8-hydroxyquinoline (B1678124) derivatives have proven effective against human-pathogenic fungi, including various species of Candida, Microsporum, and Trichophyton. oup.com Another study highlighted that specific quinoline derivatives showed in vitro antifungal activity comparable to or even higher than the standard drug fluconazole. nih.gov

| Compound/Derivative | Fungal Species | Activity/Observation | Reference |

|---|---|---|---|

| Brominated 4-hydroxy-2-quinolone analog (3j) | Aspergillus flavus | Exceptional activity (IC50 = 1.05 µg/mL) | nih.gov |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | Good activity (80.8% inhibition) | nih.gov |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | Good activity (>80% inhibition) | nih.gov |

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) | Various Candida species | Activity comparable to or higher than fluconazole | nih.gov |

| 8-Hydroxyquinoline derivatives | Candida spp., Microsporum spp., Trichophyton spp. | MIC values ranging from 0.031–1024 μg/ml | oup.com |

| 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7) | Aspergillus niger | MIC observed at 62.5 µg/mL | asm.org |

Antiviral Investigations and Inhibition Profiles

The quinoline scaffold is a key component in several compounds investigated for antiviral activity. nih.gov Research has shown that quinoline derivatives can be effective against a range of viruses. For example, two novel quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 (DENV2) in the low and sub-micromolar range. nih.gov These compounds appeared to act during the early stages of infection and impaired the accumulation of the viral envelope glycoprotein. nih.gov

Other studies have explored the efficacy of quinoline derivatives against other viruses, including Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). doi.org One synthesized compound was identified as an effective inhibitor against RSV, while another was effective against YFV. doi.org The antiviral potential of quinoline derivatives extends to coronaviruses as well, with some hydroxyquinoline-pyrazole derivatives showing significant direct antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org

| Compound/Derivative | Virus | Activity/Observation | Reference |

|---|---|---|---|

| Novel quinoline derivatives (1 and 2) | Dengue virus serotype 2 (DENV2) | Dose-dependent inhibition in the low/sub-micromolar range | nih.gov |

| Quinoline derivative (Compound 4) | Respiratory Syncytial Virus (RSV) | Effective inhibitor (EC50 of 8.6 µg/mL) | doi.org |

| Quinoline derivative (Compound 6) | Yellow Fever Virus (YFV) | Effective inhibitor (EC50 of 3.5 µg/mL) | doi.org |

| Hydroxyquinoline-pyrazole derivative (Hyd) | SARS-CoV-2 | IC50: 0.054 mg/mL | rsc.org |

| Hydroxyquinoline-pyrazole derivative (Hyd) | HCoV-229E | IC50: 0.0277 mg/mL | rsc.org |

Anticancer and Cytotoxic Activity Profiles

The 4-hydroxyquinoline scaffold is recognized for its potential in anticancer therapy. nih.gov Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines, with some demonstrating significant and selective toxicity towards malignant cells. nih.govnih.gov

Efficacy Against Various Cancer Cell Lines and Tumor Models

Derivatives of this compound have been tested against a wide array of human cancer cell lines. A study assessing modified 4-hydroxyquinolone analogues found that one compound (3g) exhibited promising IC50 values against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines. nih.gov Another investigation focused on 4-hydroxyquinoline derivatives and their activity against doxorubicin-sensitive (Colo 205) and doxorubicin-resistant (Colo 320) colon adenocarcinoma cells. nih.gov Several of these compounds displayed potent cytotoxicity, particularly against the resistant Colo 320 cell line, with IC50 values as low as 4.58 µM. nih.gov

Furthermore, a tetrahydroquinolinone derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), showed potent cytotoxicity toward both colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Similarly, a study on 2-arylquinolines found that certain derivatives displayed compelling selective anticancer properties, with significant activity against prostate (PC3) and cervical epithelial (HeLa) carcinoma cells, while showing less sensitivity towards breast cancer lines (MCF-7 and SKBR-3). rsc.org

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Modified 4-hydroxyquinolone (3g) | Colon (HCT116), Lung (A549), Prostate (PC3), Breast (MCF-7) | Promising results across all lines | nih.gov |

| 4-Hydroxyquinoline derivative (20) | Colon Adenocarcinoma (Colo 320, resistant) | 4.61 µM | nih.gov |

| 4-Hydroxyquinoline derivative (13b) | Colon Adenocarcinoma (Colo 320, resistant) | 4.58 µM | nih.gov |

| Tetrahydroquinolinone (4a) | Colon (HCT-116), Lung (A549) | Potent cytotoxicity | nih.gov |

| 2-Arylquinoline (13) | Cervical Epithelial Carcinoma (HeLa) | 8.3 µM | rsc.org |

| Tetrahydroquinoline (4ag) | Glioblastoma (SNB19) | 38.3 µM | tuni.fi |

| Tetrahydroquinoline (4ag) | Glioblastoma (LN229) | 40.6 µM | tuni.fi |

Mechanisms of Apoptosis Induction

The anticancer effects of this compound derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Several mechanisms of action have been elucidated. For example, one active 7-hydroxy quinolinone derivative was found to increase the level of active caspase-3, a key executioner enzyme in apoptosis, suggesting induction via the mitochondrial pathway. nih.gov The tetrahydroquinolinone derivative 4a was shown to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both the intrinsic and extrinsic pathways. nih.gov

Another line of investigation with novel tetrahydroquinoline derivatives revealed that the lead compound (4ag) triggers apoptosis in glioblastoma cells through the activation of caspases-3/7. tuni.fituni.fi This process was shown to be mediated by the induction of intracellular reactive oxygen species (iROS), which leads to an elevation of mitochondrial ROS, disruption of the mitochondrial membrane potential, and subsequent cell death. tuni.fi Research on a different tetrahydroisoquinoline derivative, LFZ-4-46, also confirmed that its anticancer effect on breast and prostate cancer cells was due to the induction of apoptosis and cell cycle arrest, which was mediated by DNA damage. dntb.gov.ua

Cell Cycle Modulation and Growth Inhibition

Derivatives of the 4-hydroxyquinoline scaffold have demonstrated significant potential in modulating the cell cycle and inhibiting the growth of cancer cells. Research has shown that certain quinoline derivatives can induce cell cycle arrest and apoptosis, which are critical mechanisms for controlling cancer progression. For instance, a novel quinoline derivative, 4-morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline, has been reported to cause cell cycle arrest and induce apoptosis in colon adenocarcinoma cells. researchgate.net

Similarly, studies on 4-hydroxyquinolone analogues have revealed their anticancer activity against various cancer cell lines, including colon, lung, prostate, and breast cancer. One particular derivative, compound 3g from a studied series, exhibited promising IC50 values against the HCT116 colon cancer cell line. nih.gov Furthermore, a series of 4-hydroxyquinazoline (B93491) derivatives were found to have superior cytotoxicity in primary PARP inhibitor-resistant cell lines, with one compound inducing apoptosis in a concentration-dependent manner in HCT-15 and HCC1937 cell lines. mdpi.com

The cytotoxic activity of various 4-hydroxyquinoline derivatives has been evaluated against doxorubicin-sensitive (Colo 205) and -resistant (Colo 320) colon adenocarcinoma cell lines, as well as normal human embryonic fibroblasts (MRC-5). Several of these derivatives displayed notable cytotoxicity, particularly against the resistant cancer cell line. nih.gov

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20 | Colo 320 | 4.61 |

| 13b | Colo 320 | 4.58 |

| 13a | Colo 320 | 8.19 |

| 29 | Colo 320 | 9.86 |

| 26 | Colo 320 | 11 |

| 22 | Colo 320 | 12.29 |

| 28 | Colo 320 | 14.08 |

Anti-inflammatory and Immunomodulatory Effects

The 4-hydroxy-2-quinolinone scaffold is a key feature in molecules with significant anti-inflammatory and immunomodulatory properties. A prominent example is Tasquinimod, a second-generation quinoline-3-carboxamide (B1254982) that has demonstrated antitumor, antiangiogenic, and immunomodulatory effects. nih.gov Tasquinimod's mechanism of action involves targeting the tumor microenvironment by modulating immunosuppressive myeloid cells. wikipedia.orgactivebiotech.com It binds to the S100A9 protein, inhibiting its interaction with receptors like RAGE and Toll-like receptor 4 (TLR4). nih.govbmj.com This interaction disrupts the accumulation and function of myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor immune responses. nih.govnih.gov

The anti-inflammatory potential of 4-hydroxy-2-quinolinone derivatives has also been evaluated through their ability to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways. nih.gov A study investigating a series of quinolinone-carboxamides and their hybrids found several compounds with potent inhibitory activity against soybean LOX (sLOX). mdpi.com For example, quinolinone–carboxamide compounds 3h and 3s exhibited the best sLOX inhibitory activity with an IC50 of 10 μM. mdpi.comresearchgate.netresearchgate.net Another derivative, 3g , also showed notable LOX inhibition. mdpi.comresearchgate.net

| Compound | IC50 (µM) |

|---|---|

| 3h | 10 |

| 3s | 10 |

| 3g | 27.5 |

| 11e | 52.5 |

| 11f | 70.0 |

| 11g | 85.5 |

Enzyme Inhibition and Receptor Binding Studies

Derivatives of quinoline and similar heterocyclic structures have been investigated as kinase inhibitors, a class of drugs that can block the action of protein kinases and are often used in cancer therapy. While research specifically on this compound is limited in this area, related structures show significant promise. For instance, a series of 4-methyl quinazoline (B50416) derivatives have been identified as dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) with nanomolar potencies. nih.gov These compounds were shown to modulate the expression of p-AKT and Ac-H3, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Furthermore, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been examined as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer drug development.

This compound derivatives have been shown to interact with G-protein coupled receptors (GPCRs), a large family of receptors that are involved in many physiological processes. Specifically, 4-quinolone-3-carboxamides and 4-hydroxy-2-quinolone-3-carboxamides have been identified as high-affinity ligands for the cannabinoid receptor 2 (CB2R), a GPCR primarily expressed on immune cells. acs.orgnih.gov Certain derivatives, such as 7b and 7c , exhibit sub-nanomolar CB2R affinity with high selectivity over the cannabinoid receptor 1 (CB1R). nih.gov

| Compound | CB2R Ki (nM) | Selectivity Index (CB1R Ki / CB2R Ki) |

|---|---|---|

| 7b | <1 | >1300 |

| 7c | <1 | >1300 |

In another study, hexahydroquinoline derivatives were identified as selective agonists for the adhesion G protein-coupled receptor ADGRG1/GPR56. researchgate.netnih.gov One such compound, propan-2-yl-4-(2-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, showed exclusive specificity for GPR56 among the tested GPCRs. researchgate.net

The therapeutic potential of 4-hydroxyquinoline derivatives extends to a variety of other enzymatic and receptor targets.

DNA Gyrase: N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of bacterial DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication. nih.gov The 4-hydroxy-2-quinolone fragment was found to be crucial for this inhibitory activity. nih.gov Other novel quinoline derivatives have also shown potent inhibition of bacterial DNA gyrase and topoisomerase IV. medchemexpress.cnnih.gov

Matrix Metalloproteinases (MMPs): An N-hydroxyacetamide derivative, synthesized from the ethyl ester of a 6-trifluoromethoxy-4-hydroxyquinoline, was tested as a matrix metalloproteinase inhibitor. mdpi.com

α-Glucosidase: 4-hydroxyquinolinone-hydrazone derivatives have demonstrated good inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Several of these synthetic molecules exhibited IC50 values significantly lower than the standard drug, acarbose. nih.gov One study found that 2-hydroxyquinoline (B72897) had potent inhibitory activity against both α-glucosidase and α-amylase, while 2-methyl-8-hydroxyquinoline showed weaker inhibition. researchgate.net

| Compound | IC50 (µM) |

|---|---|

| 6l | 93.5 ± 0.6 |

| 6m | 120.5 ± 0.8 |

| Acarbose (Standard) | 752.0 ± 2.0 |

Neuropharmacological and Central Nervous System Activities

Quinoline derivatives have shown considerable promise in the field of neuropharmacology, with potential applications in treating neurodegenerative diseases. nih.gov The neuroprotective effects are often attributed to their antioxidant properties and their ability to interact with key receptors in the central nervous system. bohrium.commdpi.combohrium.com

A notable endogenous neuroprotective agent is Kynurenic acid (KYNA), a metabolite of tryptophan that possesses a 4-hydroxyquinoline-2-carboxylic acid structure. nih.govwikipedia.org KYNA is known to be an antagonist of N-methyl-D-aspartate (NMDA) receptors, which play a role in excitotoxicity, a process implicated in neuronal damage in conditions like hypoxia-ischemia. nih.govresearchgate.net Its neuroprotective mechanism is also linked to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. nih.gov Studies have shown that boosting KYNA levels in the brain could be a promising therapeutic approach for neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's diseases. nih.govmdpi.com

Furthermore, other quinoline derivatives are being explored for their neuroprotective potential. For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to alleviate oxidative stress and inflammation in an experimental model of Parkinson's disease. mdpi.com Molecular docking simulations have also suggested that certain quinoline derivatives may act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. nih.gov

Antiparasitic and Antimalarial Applications

The quinoline scaffold is a cornerstone in the development of antiparasitic and antimalarial agents, with famous examples like chloroquine (B1663885) and quinine (B1679958) demonstrating its therapeutic potential. mdpi.comnih.gov Modifications of the quinoline nucleus, including the this compound core, have been explored by researchers to develop new compounds aimed at overcoming drug resistance and expanding the spectrum of activity against various parasites.

Research into this compound and its related 4-hydroxy-2-quinolone tautomer has revealed significant activity against protozoan parasites responsible for malaria and fungal pathogens. These derivatives often function by interfering with essential biological processes within the parasite, such as heme detoxification in Plasmodium falciparum. nih.gov

A study focusing on 4-aminoquinoline (B48711) hydrazone analogues, which incorporated the 2-methylquinoline (B7769805) moiety, demonstrated notable efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum. The research highlighted that these compounds exhibited significant inhibitory activity, with their effectiveness being measured at different time intervals. nih.gov

The investigation revealed that the antiparasitic action was most pronounced against the ring stages of the parasite's life cycle. For instance, the lead compound, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, not only showed potent activity on its own but also demonstrated a synergistic effect when combined with the established antimalarial drug artemether. nih.gov The activity of this and other derivatives from the study underscores the potential of the 2-methylquinoline scaffold in developing new antimalarial leads. nih.gov

Below is a data table summarizing the in vitro antimalarial activity of selected 4-aminoquinoline hydrazone analogues with a 2-methylquinoline core against the K1 strain of P. falciparum.

| Compound Name | IC₅₀ (72 h) (μM) | Target Organism | Strain |

|---|---|---|---|

| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | 0.026 | Plasmodium falciparum | K1 (Multidrug-Resistant) |

| 4-((2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-6-methoxy-2-methylquinoline | 0.219 | Plasmodium falciparum | K1 (Multidrug-Resistant) |

In addition to antiprotozoal applications, derivatives based on the 4-hydroxy-2-quinolone scaffold have been synthesized and evaluated for their antifungal properties. A series of new 4-hydroxy-2-quinolone analogs featuring a long alkyl side chain at the C-3 position were tested against the pathogenic fungus Aspergillus flavus. nih.gov

The structure-activity relationship study from this research indicated that both the length of the alkyl chain and the nature of substituents on the quinolone ring significantly influence the antifungal activity. Notably, brominated analogs demonstrated exceptional potency. One such compound, a brominated derivative with a nonyl side chain, exhibited an IC₅₀ value that surpassed that of the conventional antifungal agent amphotericin B, indicating a powerful inhibitory effect. nih.gov

This line of research suggests that the 4-hydroxy-2-quinolone framework is a promising template for the development of novel antifungal agents. nih.gov The findings for key compounds are presented in the table below.

| Compound Description | IC₅₀ (μg/mL) | Target Organism |

|---|---|---|

| 6-Bromo-7-methoxy-4-hydroxy-3-nonylquinolin-2(1H)-one | 1.05 | Aspergillus flavus |

| 6-Bromo-7-methoxy-4-hydroxy-3-octylquinolin-2(1H)-one | 2.53 | Aspergillus flavus |

| 4-Hydroxy-3-nonylquinolin-2(1H)-one | 70.97 | Aspergillus flavus |

Elucidation of Molecular Mechanisms of Action and Cellular Interactions

Identification and Validation of Molecular Targets

The identification of direct molecular targets is a cornerstone of mechanistic investigation. For 4-Hydroxy-2-methylquinoline and its derivatives, this involves a combination of computational and experimental approaches to pinpoint interactions with key biological macromolecules.

The quinolinone scaffold is recognized for its ability to interact with a variety of protein targets. While direct protein binding studies on this compound are not extensively detailed in the literature, research on its derivatives provides significant insights. For instance, certain 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives developed as potential inhibitors of Streptococcus pneumoniae have been shown to exhibit high plasma protein binding. mdpi.com

Molecular docking simulations have been instrumental in predicting the binding of hydroxyquinoline derivatives to specific proteins. Studies on 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates suggest they are potent inhibitors of Hepatitis B Virus (HBV) replication through interaction with HBV core (HBcAg) proteins. nih.govmdpi.com Similarly, docking studies of 8-hydroxy-2-methylquinoline have shown potential interactions with the amino acid binding cleft of viral proteins. researchgate.net The interaction of vanadium-complexed 8-hydroxyquinoline (B1678124) with RNase A has also been characterized, demonstrating binding to specific amino acid residues like glutamic acid. rsc.orgresearchgate.net

| Derivative Class | Protein Target | Method of Study | Key Finding |

|---|---|---|---|

| 4-hydroxy-2-oxo-1,2-dihydroquinolines | Plasma Proteins | In vivo pharmacokinetic studies | High plasma protein binding observed. mdpi.com |

| 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates | Hepatitis B Virus (HBV) Capsid Protein | Molecular Docking Simulations | Predicted to be potent inhibitors of HBV replication. nih.govmdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Biological Evaluation | Identified as inhibitors of PI3Kα for anticancer applications. mdpi.com |

| 8-hydroxy-2-methylquinoline | Viral Protein Cleft (PDB: 6VW1) | Molecular Docking | Predicted hydrophobic and hydrogen-bonding interactions. researchgate.net |

Quinoline-based compounds are known to interact with nucleic acids, a mechanism that underlies some of their biological effects. The planar structure of the quinoline (B57606) ring allows it to intercalate between the base pairs of DNA. tmc.edu This mode of interaction can physically obstruct the processes of replication and transcription.

Specific derivatives of 4-hydroxyquinoline (B1666331) have been investigated for their DNA-targeting activities:

Inhibition of DNA Gyrase : Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to function as quinolone antibiotics by inhibiting bacterial DNA gyrase, an enzyme essential for preventing DNA duplication. nih.govmdpi.com

Inhibition of DNA Complex Formation : Some 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates have demonstrated anticancer activity attributed to the inhibition of the c-Myc/Max/DNA complex formation. nih.gov

DNA Damage Induction : Platinum(II) complexes incorporating 8-hydroxyquinoline derivatives have been shown to induce DNA damage, leading to apoptosis in cancer cells. rsc.org

RNA Interaction : While DNA is a more commonly studied target, interactions with RNA are also plausible and functionally significant. For example, the cellular protein nucleolin has been found to interact with G-quadruplex structures within viral RNA, thereby modulating viral replication. nih.gov The ability of quinoline derivatives to bind such secondary structures in RNA is an area of ongoing investigation.

These studies suggest that the 4-hydroxyquinoline scaffold can be chemically modified to specifically target DNA-protein interactions or the DNA structure itself, providing a basis for its antibacterial and anticancer properties. tmc.edu

Beyond direct binding to proteins and nucleic acids, 4-hydroxyquinoline derivatives can modulate complex cellular signaling pathways. A prominent example is the role of 4-hydroxy-2-alkylquinolines (HAQs), including this compound, in the quorum-sensing (QS) system of the bacterium Pseudomonas aeruginosa.

In P. aeruginosa, HAQs are signaling molecules that regulate virulence gene expression. nih.gov The biosynthesis of these molecules is controlled by the pqs operon and is integrated into a larger regulatory network that includes the las and rhl QS systems. nih.gov Research has shown that the stringent response, a bacterial stress response mediated by the signaling molecule (p)ppGpp, negatively regulates HAQ biosynthesis. nih.gov A deficiency in (p)ppGpp leads to increased levels of HAQs due to the upregulation of pqsA and pqsR expression. nih.govnih.gov This demonstrates a sophisticated interplay where 4-hydroxyquinoline-type molecules act as signals whose production is modulated by global stress-response pathways.

Other quinolinone derivatives have been found to modulate different signaling pathways in eukaryotic cells, such as the NF-κB and PI3K/Akt pathways, which are critical in inflammation and cancer. mdpi.comresearcher.life

| Compound/Class | Signaling Pathway | Organism/Cell Type | Effect |

|---|---|---|---|

| 4-Hydroxy-2-alkylquinolines (HAQs) | Quorum Sensing (pqs, las, rhl systems) | Pseudomonas aeruginosa | Act as signaling molecules; biosynthesis is modulated by the stringent response pathway. nih.govnih.gov |

| Quinolinone-carboxamide derivatives | T-cell activation (IL-2 release) | Activated T cells | Immunosuppressive effects. mdpi.com |

| 4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Cancer cells | Inhibition of the pathway. mdpi.com |

| 4-Hydroxychalcone (related scaffold) | IKK-NF-κB signaling pathway | Cardiac cells | Alleviation of atrial fibrillation. researcher.life |

Cellular Permeability and Subcellular Localization Studies

The efficacy of a bioactive compound is contingent upon its ability to cross cellular membranes and reach its subcellular target. Studies on this compound and its analogues have provided some insights into their cellular transport and localization.

In iron-rich, mid-logarithmic phase Pseudomonas aeruginosa, aggregated particles containing several 4-hydroxy-2-alkylquinolines, specifically including this compound (referred to as pseudan I), have been identified. Transmission electron microscopy revealed that these aggregates were located within inclusion bodies in periplasmic vacuoles, indicating a specific subcellular accumulation under certain metabolic conditions.

Furthermore, in vivo experiments with 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives showed that some of the compounds possessed acceptable pharmacokinetic profiles, implying sufficient cellular permeability to exert a biological effect. mdpi.com

Resistance Mechanisms Evolved Against this compound Derivatives

As with many bioactive compounds, the development of resistance is a significant challenge. Research into 4-hydroxyquinoline derivatives includes efforts to understand and overcome resistance mechanisms. Some derivatives have shown selective toxicity towards multidrug-resistant (MDR) cancer cells. For example, newly synthesized 4-hydroxyquinoline derivatives were assessed on doxorubicin-sensitive and doxorubicin-resistant colon adenocarcinoma cell lines, with some compounds showing preferential activity against the resistant cells. nih.govmdpi.com

In another context, novel 4-hydroxyquinazoline (B93491) derivatives were specifically designed to enhance sensitivity in cancer cell lines with primary resistance to PARP inhibitors (PARPi). mdpi.com One compound, in particular, was found to have superior cytotoxicity in PARPi-resistant cells, suggesting that the hydroxy-heterocycle scaffold can be modified to overcome specific drug resistance mechanisms. mdpi.com

Phenotypic Screening and High-Throughput Assay Development for Mechanistic Insights

Phenotypic screening is a powerful strategy in drug discovery that identifies compounds altering the phenotype of a cell or organism in a desired manner, often without prior knowledge of the molecular target. otavachemicals.com This approach is particularly valuable for identifying first-in-class drugs and for studying complex biological processes. High-throughput screening (HTS) enables the rapid testing of large, chemically diverse compound libraries in these phenotypic assays. nih.govmdpi.com

The process of using HTS for mechanistic insight involves several key stages:

Primary Screen : A large library of compounds is tested to identify "hits" that produce the desired phenotype. Quantitative HTS (qHTS) is often employed, where compounds are assayed in a concentration-response format to determine potency and efficacy. nih.gov

Hit Triage and Validation : Initial hits are subjected to a rigorous validation process to eliminate false positives. nih.gov This includes re-testing, assessing dose-response relationships, and running counter-screens to identify compounds that interfere with the assay technology (e.g., fluorescence). A common step is to test for inhibition in the presence of detergents, which can disrupt non-specific aggregation-based inhibition, a frequent source of artifacts. nih.gov

Mechanism Deconvolution : Validated hits are then studied to determine their mechanism of action. This can involve target identification studies, profiling against panels of known targets (e.g., kinases, proteases), and detailed biochemical or cell-based assays to place the compound in a specific signaling pathway. nih.gov

While specific HTS campaigns for this compound are not detailed in the provided search results, the principles of HTS are broadly applied to scaffolds of this type to uncover novel biological activities and elucidate their underlying mechanisms.

Structure Activity Relationships Sar and Advanced Computational Investigations

Comprehensive Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 4-hydroxy-2-methylquinoline derivatives, these studies have illuminated key structural features that can be modulated to enhance desired therapeutic effects.

Research has established clear correlations between specific substitutions on the quinoline (B57606) ring and the resultant biological activity. The nature and position of substituents play a critical role in the molecule's efficacy and mechanism of action.

Key findings from SAR studies include:

Influence of the Hydroxyl Group: The hydroxyl (-OH) moiety on the quinolone ring has been identified as a critical feature for certain biological activities. For instance, its presence is crucial for the α-glucosidase inhibitory activity of 2-hydroxyquinoline (B72897) and its analogs researchgate.net.

Substitution on the Carbocyclic Ring: Modifications on the benzene (B151609) portion of the quinoline nucleus significantly impact activity. In a series of 4-hydroxy-1H-quinolin-2-ones, substitutions at the C(6) position were found to positively influence the inhibition of the oxygen evolution rate (OER) in spinach chloroplasts, a measure of herbicidal activity mdpi.com.

Halogenation and Hydrophilicity: In the context of antimalarial activity against Plasmodium falciparum, the presence of a halogen atom at position 7 of the quinoline core is favorable for inhibitory action. Conversely, a hydrophilic substituent at position 4 also enhances this activity, demonstrating a multi-feature dependency for optimal performance mdpi.com.

| Structural Feature | Position | Correlated Biological Activity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) Group | Quinolone Ring | Critical for α-glucosidase inhibition | researchgate.net |

| General Substitution | C(6) | Positive influence on OER inhibition (herbicidal activity) | mdpi.com |

| Halogen Atom | 7 | Favors anti-P. falciparum activity | mdpi.com |

| Hydrophilic Substituent | 4 | Favors anti-P. falciparum activity | mdpi.com |

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect babrone.edu.in. For quinoline derivatives, both ligand-based and structure-based pharmacophore models have been developed to guide the discovery of new bioactive compounds.

Antioxidant Pharmacophore: A ligand-based pharmacophore model for antioxidant activity was developed from a training set of known antioxidant agents. The resulting model identified four key chemical features: one aromatic ring and three hydrogen bond acceptors. This model was subsequently used as a template for the virtual screening of chemical databases to identify and synthesize new quinoline derivatives with potential antioxidant properties nih.gov.

DNA Gyrase B Inhibitor Pharmacophore: A structure-based pharmacophore model was generated to identify inhibitors of the DNA gyrase B (GyrB) subunit in Staphylococcus aureus. By analyzing the co-crystalized structures of the protein with known inhibitors, a shared feature pharmacophore was developed. This model included key features such as hydrophobic regions, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic moieties, and halogen bond donors (XBD) nih.gov.

The three-dimensional structure of a molecule, including its stereochemistry and ability to adopt different shapes (conformations), is critical for its interaction with biological targets mhmedical.com.

Stereochemistry can be a profound driver of potency and pharmacokinetics nih.gov. For certain classes of bioactive compounds, biological activity is highly dependent on a specific stereoisomer. For example, in studies of the nature-inspired compound 3-Br-acivicin and its derivatives, it was found that only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. This suggests that a stereoselective uptake mechanism, potentially mediated by an amino acid transport system, is responsible for the enhanced biological activity of the correct isomer nih.govresearchgate.net.

Conformational flexibility also plays a crucial role. The ability of a molecule to adopt a specific conformation can be essential for its reactivity or binding to a receptor. In the synthesis of certain 4-hydroxyquinoline (B1666331) derivatives, a ring-closure reaction was observed to proceed only when the intermediate adopted a specific Z-isomeric configuration, which placed the necessary functional groups in the correct spatial arrangement for the reaction to occur nih.gov. This highlights how conformational prerequisites can dictate chemical and, by extension, biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. These models are invaluable for predicting the activity of novel compounds and optimizing lead structures.

The development of a robust QSAR model involves calculating molecular descriptors that numerically represent the physicochemical properties of the molecules and using statistical methods to correlate these descriptors with activity ajsp.net. A crucial step in this process is rigorous validation to ensure the model's predictive power mdpi.com.

Several successful QSAR models have been developed for quinoline derivatives:

Antimalarial Activity Models: For a series of quinoline derivatives with activity against P. falciparum, 2D-QSAR and 3D-QSAR models (Comparative Molecular Field Analysis, CoMFA, and Comparative Molecular Similarity Index Analysis, CoMSIA) were developed. These models were validated internally and externally, showing good predictive capacity mdpi.com. The CoMSIA and 2D-QSAR models were particularly effective, outperforming the CoMFA model mdpi.com.

Antibacterial Activity Models: A QSAR study on quinolone-triazole derivatives against S. aureus and P. aeruginosa utilized descriptors calculated via Density Functional Theory (DFT). The resulting models, built with stepwise Multiple Linear Regression (MLR), showed excellent statistical robustness and predictability after internal (Leave-one-out cross-validation, Y-randomization) and external validation tandfonline.com.

LSD1 Inhibitor Models: 3D-QSAR models (CoMFA and CoMSIA) were established for tetrahydroquinoline-derivative inhibitors targeting the lysine-specific demethylase 1 (LSD1) enzyme. The models yielded good statistical and predictive properties, which were then used to guide the design of novel inhibitors with potentially higher activity mdpi.com.

| Model Type | Target/Activity | Internal Validation (q²) | External Validation (R²pred / r²test) | Reference |

|---|---|---|---|---|

| CoMFA | LSD1 Inhibition | 0.778 | 0.709 | mdpi.com |

| CoMSIA | LSD1 Inhibition | 0.764 | 0.713 | mdpi.com |

| CoMSIA | Anti-P. falciparum | Not Specified | 0.876 | mdpi.com |

| 2D-QSAR | Anti-P. falciparum | Not Specified | 0.845 | mdpi.com |

| DFT/MLR | Anti-S. aureus | 0.853 (Q²LOO) | 0.938 (R²ext) | tandfonline.com |

The integration of machine learning (ML) and artificial intelligence (AI) has significantly advanced the field of QSAR by enabling the analysis of complex, non-linear relationships between molecular structure and activity nih.govneuraldesigner.com. Various ML algorithms have been successfully applied to model the activity of quinoline derivatives.

Comparison of ML Algorithms: In a study aimed at predicting the inhibitory activity of quinoline derivatives against P-glycoprotein, several ML regression methods were compared, including k-nearest neighbors (KNN), decision tree (DT), back-propagation neural networks (BPNN), and gradient boosting (GB) methods. The gradient boosting-based model (specifically Catboost) demonstrated the highest predictive quality, achieving a coefficient of determination (R²) of 95% nih.gov.

Neural Network Models: For modeling quinolines as corrosion inhibitors, an Artificial Neural Network (ANN) based model was found to produce the best correlation between predicted and experimental inhibition efficiencies when compared to a conventional multiple linear regression model researchgate.net. Furthermore, in a broader study to predict drug plasma half-lives, a Deep Neural Network (DNN) model showed superior performance, achieving an R² of 0.82 in cross-validation and 0.67 on an independent test set nih.gov.

These studies underscore the power of machine learning approaches to build more accurate and generalizable QSAR models, which are essential tools for accelerating the drug discovery process drugtargetreview.com.

Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules, like derivatives of the this compound scaffold, and their biological targets at an atomic level. These methods provide critical insights into the structural and energetic basis of molecular recognition, guiding the rational design of more potent and selective therapeutic agents.

Investigation of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the binding mode and estimating the binding affinity, which is often expressed as a docking score. For derivatives of the quinoline scaffold, molecular docking has been extensively applied to explore their potential as inhibitors for various biological targets.

Studies have shown that the quinoline core serves as a valuable pharmacophore for designing inhibitors for targets such as the Ephrin B4 (EPHB4) receptor, a target in cancer therapy. In silico analyses of 2-chloroquinoline-3-carboxamide (B1625466) derivatives revealed that these compounds could achieve high docking scores, indicating strong binding affinity. The interactions within the receptor's binding pocket are stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. benthamdirect.comresearchgate.net Similarly, docking studies of N-Substituted Quinoline 3-Carbaldehyde hydrazone derivatives against mycobacterial ATP synthase, a crucial enzyme for ATP synthesis in Mycobacterium Tuberculosis, have identified compounds with strong binding interactions, highlighting their potential as anti-tuberculosis agents. healthinformaticsjournal.com

The binding affinity and interaction patterns are crucial for structure-activity relationship (SAR) studies. For instance, in the design of novel anticancer agents targeting serine/threonine protein kinase, molecular docking was used to evaluate a library of quinoline derivatives. The results helped identify compounds with the most favorable binding energies and interaction profiles, paving the way for further optimization. mdpi.com These computational predictions are vital for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. benthamdirect.com

A summary of representative docking studies for quinoline derivatives is presented below.

| Target Protein | Quinoline Derivative Class | Key Interacting Residues | Predicted Binding Affinity (Example) | Reference |

| Mycobacterial ATP synthase | N-substituted quinoline 3-carbaldehyde hydrazone | Not Specified | Strong binding interaction | healthinformaticsjournal.com |

| Serine/threonine protein kinase | Quinoline-based compounds | Not Specified | High affinity | mdpi.com |

| Ephrin B4 (EPHB4) Receptor | 2-chloroquinoline-3-carboxamide | Not Specified | High docking scores | benthamdirect.comresearchgate.net |

| P-glycoprotein (6C0V) | 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid | Not Specified | -9.22 kcal/mol | nih.gov |

Conformational Dynamics of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the receptor.

MD simulations are particularly useful for validating the stability of binding poses predicted by docking. nih.gov For example, in a study targeting serine/threonine protein kinase, MD simulations were performed for 100 nanoseconds in an aqueous environment to assess the stability of the docked quinoline derivatives. mdpi.com Such simulations can confirm whether the key interactions observed in the static dock, such as hydrogen bonds, are maintained over time, providing greater confidence in the predicted binding mode.

Furthermore, MD simulations can uncover dynamic conformational changes that are not apparent from docking alone. These simulations can reveal how the binding of a ligand may induce conformational shifts in the receptor ("induced fit") or how the ligand itself may adopt different conformations within the binding site. This information is crucial for understanding the complete mechanism of action and for designing ligands that can optimally stabilize the desired receptor conformation. The primary objective of these in silico techniques is to predict the binding affinity and interactions of derivatives with their biological targets. nih.gov

In Silico Screening and Virtual Drug Discovery Leveraging this compound Scaffold

The this compound scaffold and its parent quinoline core are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide variety of biological targets. This versatility makes the quinoline scaffold an excellent starting point for virtual screening campaigns and drug discovery efforts. nih.gov In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS). nih.gov Virtual libraries can contain millions of compounds, and docking-based virtual screening can efficiently filter these libraries to a manageable number of promising candidates for further investigation. For instance, a library of over one hundred FDA-approved, quinoline-based drugs was virtually screened against therapeutic targets of the SARS-CoV-2 virus, including those involved in viral entry and replication. nih.gov

In another example, a virtual combinatorial library was generated from a quinoline-like pharmacophore to discover inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This process started with a known inhibitor and computationally generated over 900,000 unique derivative structures. mdpi.com This massive library was then screened in silico, leading to the identification of 26 compounds with significant binding affinities for the target. mdpi.com This highlights the power of leveraging a core scaffold to rapidly explore a vast chemical space and identify novel hit compounds. mdpi.com

Ligand-based drug design is another powerful in silico approach. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are used to build predictive models based on a set of known active compounds. mdpi.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent molecules. A 3D-QSAR model developed for quinoline derivatives as anti-gastric cancer agents successfully identified key structural features required for enhanced activity, leading to the design of five new, optimized compounds. mdpi.comresearchgate.net

Computational Predictions in Research Contexts

Beyond identifying potential drug candidates, computational methods are increasingly used to predict their behavior within a biological system, including their potential for toxicity and their metabolic fate. These in silico predictions are a crucial component of modern drug discovery, helping to identify and eliminate compounds with unfavorable properties early in the development pipeline.

Predictive Toxicology Profiling

In silico toxicology assessment uses computational models, often based on Quantitative Structure-Activity Relationship ((Q)SAR) methodologies, to predict a compound's potential for various types of toxicity. toxicology.orgnih.gov These predictions are based on the chemical structure of the molecule and can evaluate endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicity. healthinformaticsjournal.comtoxicology.org

For quinoline derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are routinely performed. Web-based tools like admetSAR and SwissADME are employed to predict a range of toxicological properties. benthamdirect.combenthamscience.com For example, the AMES test, which assesses mutagenicity, can be predicted computationally, with a negative result indicating a lower likelihood of the compound causing genetic mutations. healthinformaticsjournal.com Carcinogenicity potential is another critical parameter that can be estimated in silico. healthinformaticsjournal.com

A study on 4-(2-fluorophenoxy) quinoline derivatives investigated their toxicity profiles as part of their evaluation as c-MET inhibitors. nih.gov Such computational profiling helps to ensure that only compounds with an adequate safety profile are advanced, saving resources that would otherwise be spent on compounds likely to fail later due to toxicity issues. nih.gov

| ADMET Property | Prediction Tool/Method | Relevance | Example Finding for Quinoline Derivatives |

| Mutagenicity | AMES Toxicity Test (in silico) | Predicts potential to cause genetic mutations. | Processed ligands showed negative AMES toxicity, indicating they are non-mutagenic. healthinformaticsjournal.com |

| Carcinogenicity | QSAR Models | Predicts potential to cause cancer. | Profiles found to be adequate in a study of c-MET inhibitors. nih.gov |

| Oral Bioavailability | Lipinski's Rule of Five | Assesses drug-likeness and potential for oral absorption. | Developed compounds determined to be orally bioavailable. benthamdirect.com |

| Neurotoxicity | In silico models | Predicts potential for adverse effects on the nervous system. | Most quinoline-1,4-quinone hybrids do not exhibit neurotoxic activity. mdpi.com |

In Silico Metabolic Pathway Prediction

Metabolism is a primary pathway for the clearance of most drugs and can produce metabolites with altered pharmacological or toxicological profiles. creative-biolabs.com Predicting a compound's metabolic fate is therefore essential. In silico methods for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com Ligand-based methods use the chemical structure of the compound to predict which sites on the molecule are most susceptible to metabolic reactions.

Advanced Analytical Techniques in 4 Hydroxy 2 Methylquinoline Research

Chromatographic Techniques for Separation and Quantification in Complex Biological and Chemical Matrices

Chromatography is fundamental to isolating and quantifying 4-Hydroxy-2-methylquinoline from intricate mixtures such as biological fluids, environmental samples, or chemical reaction mixtures. The choice of technique depends on the compound's concentration, its physicochemical properties, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of hydroxyquinolines. nih.gov It is particularly effective for separating non-volatile compounds from complex matrices. In the context of this compound research, reversed-phase HPLC (RP-HPLC) is frequently employed.

Research applications have demonstrated the utility of C18 columns for the separation of quinoline (B57606) derivatives. scispace.com The separation process can be optimized by adjusting the mobile phase composition, such as the ratio of water to organic solvents like methanol (B129727) or acetonitrile, and by modifying the pH with additives like formic or phosphoric acid. mdpi.comsielc.com For instance, the purity of this compound itself can be assayed using HPLC, confirming its quality for use in further synthesis. thermofisher.com The chelating properties of hydroxyquinolines can sometimes complicate analysis by causing peak distortion, a problem that can be mitigated by using specialized columns and metal-free tubing to create a metal-free analytical environment. nih.govsielc.com

| Analyte | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Diiodohydroxyquinoline | Reversed-phase C18 | Water:Methanol (60:40, v/v), pH 3.6 with H₃PO₄ | UV at 220 nm | scispace.com |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Zorbax SB-C18 | Gradient of 0.1 M HCOOH in water and 0.1 M HCOOH in acetonitrile | UV at 254 nm & Mass Spectrometry | mdpi.com |

| 8-Hydroxyquinoline (B1678124) | Primesep 200 | 30% Acetonitrile with 0.1% H₃PO₄ | UV at 250 nm | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. While this compound has limited volatility, GC-MS analysis can be effectively performed on its more volatile derivatives. nih.gov Derivatization is a common strategy to make compounds amenable to GC-MS analysis. nih.gov

The mass spectrum generated by GC-MS provides a molecular fingerprint, allowing for confident identification of the compound. The National Institute of Standards and Technology (NIST) library contains reference mass spectra for 2-methylquinolin-4-ol, showing a top mass-to-charge ratio (m/z) peak at 159, which corresponds to the molecular ion. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 240729 | nih.gov |

| Total Peaks | 78 | nih.gov |

| Top Peak (m/z) | 159 | nih.gov |

| 2nd Highest Peak (m/z) | 130 | nih.gov |